Boc-3,4-dichloro-L-phenylalanine

Catalog No.
S1768348
CAS No.
80741-39-5
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-dichloro-L-phenylalanine

CAS Number

80741-39-5

Product Name

Boc-3,4-dichloro-L-phenylalanine

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

UGZIQCCPEDCGGN-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Synonyms

80741-39-5;Boc-3,4-dichloro-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;BOC-L-3,4-Dichlorophe;Boc-Phe(3,4-Cl2)-OH;Boc-L-3,4-Dichlorophenylalanine;SBB064126;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid;Boc-D-3,4-Dichlorophenylalanine;(2S)-2-(tert-butoxycarbonylamino)-3-(3,4-dichlorophenyl)propanoicacid;AC1MC1A3;Boc-Phe(3,4-DiCl)-OH;15042_ALDRICH;SCHEMBL1529592;15042_FLUKA;CTK8C5723;MolPort-001-758-485;UGZIQCCPEDCGGN-NSHDSACASA-N;ZINC2564715;CB-737;MFCD00273436;AKOS015890010;AM82043;BL161-1;AC-16820

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Peptide Synthesis:

  • Boc-DCPF can serve as a building block for the synthesis of peptides with unique properties. The chlorine atoms can influence the conformation and interactions of the resulting peptide, potentially leading to novel therapeutic agents [].

Protein-Protein Interactions:

  • Studies suggest that Boc-DCPF can be incorporated into peptides to probe protein-protein interactions. The chlorine atoms may disrupt or enhance binding between proteins, aiding in the understanding of cellular processes [].

Enzyme Inhibition:

  • Boc-DCPF may act as an inhibitor for certain enzymes. By mimicking the natural substrate but containing modified functionalities, it can potentially modulate enzyme activity for research purposes [].

Development of Anticancer Agents:

  • The unique structure of Boc-DCPF has led to investigations into its potential as an anticancer agent. Studies have explored its ability to target specific cancer cells and inhibit their growth [].

Boc-3,4-dichloro-L-phenylalanine is a synthetic derivative of L-phenylalanine, characterized by the presence of two chlorine atoms on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. Its chemical formula is C₁₄H₁₇Cl₂NO₄, with a molar mass of 334.2 g/mol. This compound is particularly notable for its role in peptide synthesis and medicinal chemistry, especially in developing dipeptidyl peptidase IV inhibitors and antidiabetic agents .

Studies suggest that peptides containing 3,4-dichloro-phenylalanine can exhibit antimicrobial activity [].

  • Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution.
  • Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Common Reagents and Conditions

  • Substitution Reactions: Nucleophiles (amines or thiols) in the presence of a base.
  • Deprotection Reactions: Trifluoroacetic acid in dichloromethane.
  • Coupling Reactions: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in anhydrous conditions.

Boc-3,4-dichloro-L-phenylalanine exhibits significant biological activity primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, it increases levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhance insulin secretion and help regulate blood glucose levels. This makes it a potential therapeutic agent for diabetes management .

The synthesis of Boc-3,4-dichloro-L-phenylalanine typically involves:

  • Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butyl chloroformate.
  • Chlorination: The phenyl ring is chlorinated using agents like thionyl chloride or phosphorus pentachloride.
  • Purification: The product is purified through standard techniques such as crystallization or chromatography.

Industrial methods may involve automated peptide synthesizers to ensure high yield and purity while minimizing by-products .

Boc-3,4-dichloro-L-phenylalanine is utilized in various applications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides.
  • Medicinal Chemistry: Its derivatives are explored for developing DPP-IV inhibitors for diabetes treatment.
  • Research: It is used in studies related to neurokinin receptors and other biological pathways .

Research indicates that Boc-3,4-dichloro-L-phenylalanine interacts with specific biological targets such as DPP-IV and neurokinin receptors NK1/NK2. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Studies have shown that it binds to active sites on these receptors, inhibiting their function and subsequently modulating biochemical pathways related to glucose metabolism and insulin secretion .

Boc-3,4-dichloro-L-phenylalanine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameDescriptionUnique Features
Boc-L-phenylalanineA simpler derivative without chlorine substituents.Used widely in peptide synthesis without specific inhibition properties.
Boc-D-phenylalanineThe D-enantiomer of phenylalanine; used similarly in peptide synthesis.Different stereochemistry affects biological activity.
Boc-L-3-chlorophenylalanineContains one chlorine atom; less potent than its dichloro counterpart.Lower reactivity compared to Boc-3,4-dichloro-L-phenylalanine.
Boc-L-threonineAn amino acid used in similar synthetic routes but lacks chlorine atoms.Different functional group properties influence reactivity.

Boc-3,4-dichloro-L-phenylalanine's unique dichlorinated structure enhances its biological activity compared to simpler derivatives, making it particularly valuable in medicinal chemistry .

XLogP3

3.8

Dates

Modify: 2023-08-15

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